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Compound of Interest

Compound Name: 1-Chlorocyclohexene

Cat. No.: B1361362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 1-chlorocyclohexene, a

versatile intermediate in organic synthesis. Due to a notable lack of direct experimental kinetic

data for 1-chlorocyclohexene in publicly accessible literature, this guide leverages theoretical

studies on its isomers and experimental data from analogous compounds to provide a

comprehensive overview of its expected reactivity. The primary focus is on elimination and

substitution reactions, which are central to the utility of this compound.

Quantitative Data Summary
The following tables summarize theoretical kinetic data for the gas-phase elimination of

chlorocyclohexene isomers and experimental data for the elimination of chlorocyclohexane.

This comparative data provides valuable insights into the likely reactivity of 1-
chlorocyclohexene.

Table 1: Theoretical Kinetic Parameters for Gas-Phase Elimination of Chlorocyclohexene

Isomers
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Compoun
d

Product(s
)

Activatio
n Energy
(Ea)
(kJ/mol)

Pre-
exponenti
al Factor
(A) (s⁻¹)

Rate
Constant
(k) at 633
K (s⁻¹)

Reaction
Type

Referenc
e

3-

Chlorocycl

ohexene

1,3-

Cyclohexa

diene +

HCl

154.4 1.41 x 10¹¹ 1.83 x 10⁻³

Unimolecul

ar

Elimination

[1]

4-

Chlorocycl

ohexene

1,3-

Cyclohexa

diene +

HCl

202.7 1.55 x 10¹³ 6.25 x 10⁻⁵

Unimolecul

ar

Elimination

[1]

Note: The data for 3- and 4-chlorocyclohexene are based on theoretical calculations (DFT).

The rate constants were calculated using the Arrhenius equation (k = Ae^(-Ea/RT)) for a

common experimental temperature.

Table 2: Experimental Kinetic Parameters for Gas-Phase Elimination of Chlorocyclohexane

Compoun
d

Product(s
)

Activatio
n Energy
(Ea)
(kJ/mol)

Pre-
exponenti
al Factor
(A) (s⁻¹)

Rate
Constant
(k) at 633
K (s⁻¹)

Reaction
Type

Referenc
e

Chlorocycl

ohexane

Cyclohexe

ne + HCl
209.2 5.89 x 10¹³ 1.10 x 10⁻⁴

Unimolecul

ar

Elimination

[1]

Discussion of Reactivity
1-Chlorocyclohexene is a vinylic halide, and its reactivity is shaped by the sp² hybridization of

the carbon atom bearing the chlorine and the presence of the double bond.[2] Generally, vinylic

halides are less reactive than their saturated alkyl halide counterparts in both nucleophilic

substitution and elimination reactions. This is attributed to the increased strength of the C-Cl
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bond due to the sp² character of the carbon and the potential for delocalization of the lone pairs

on the chlorine atom into the π-system of the double bond.

Elimination Reactions: The primary elimination pathway for 1-chlorocyclohexene is expected

to be dehydrochlorination to yield cyclohexadiene. Based on the theoretical data for its

isomers, the position of the double bond significantly influences the activation energy of the

elimination reaction.[1] The lower activation energy for 3-chlorocyclohexene compared to 4-

chlorocyclohexene suggests that conjugation in the transition state plays a crucial role in

stabilizing the forming double bond.[1] It is plausible that the elimination from 1-
chlorocyclohexene would also be influenced by the stability of the resulting diene.

Nucleophilic Substitution Reactions: Nucleophilic substitution at a vinylic carbon is generally

difficult. Sₙ2 reactions are hindered by the steric bulk of the ring and the electron density of the

double bond. Sₙ1 reactions are also disfavored because the resulting vinylic cation is highly

unstable. However, under forcing conditions or with specific reagents, substitution reactions

can occur.

Experimental Protocols
While specific experimental protocols for the kinetic study of 1-chlorocyclohexene are not

readily available, a general methodology for determining the rate law and kinetic parameters for

a solvolysis reaction (a common type of nucleophilic substitution where the solvent acts as the

nucleophile) is provided below. This protocol can be adapted for other nucleophilic substitution

or elimination reactions.

General Protocol for Kinetic Study of 1-
Chlorocyclohexene Solvolysis
Objective: To determine the rate law and rate constant for the solvolysis of 1-
chlorocyclohexene in a given solvent (e.g., aqueous ethanol).

Materials:

1-Chlorocyclohexene

Solvent (e.g., 80% ethanol/20% water)
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Standardized solution of a strong base (e.g., 0.1 M NaOH)

Acid-base indicator (e.g., phenolphthalein)

Constant temperature bath

Burette, pipettes, volumetric flasks, and other standard laboratory glassware

Procedure:

Reaction Setup: A solution of 1-chlorocyclohexene of known concentration is prepared in

the chosen solvent. This solution is placed in a constant temperature bath to ensure the

reaction occurs at a stable temperature.

Sampling: At regular time intervals, an aliquot of the reaction mixture is withdrawn.

Quenching: The reaction in the aliquot is quenched, typically by adding it to a cold solvent, to

stop the reaction from proceeding further.

Titration: The amount of hydrochloric acid (HCl) produced from the solvolysis reaction in the

quenched aliquot is determined by titration with a standardized solution of a strong base,

using an appropriate indicator to determine the endpoint.

Data Analysis:

The concentration of HCl at each time point is calculated from the titration data. This

corresponds to the amount of 1-chlorocyclohexene that has reacted.

The concentration of unreacted 1-chlorocyclohexene at each time point is then

determined.

To determine the order of the reaction with respect to 1-chlorocyclohexene, plots of [1-
chlorocyclohexene] vs. time (zero-order), ln[1-chlorocyclohexene] vs. time (first-order),

and 1/[1-chlorocyclohexene] vs. time (second-order) are constructed. The plot that yields

a straight line indicates the order of the reaction.

The rate constant (k) is determined from the slope of the linear plot.
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The experiment is repeated at different temperatures to determine the activation energy

(Ea) using the Arrhenius equation.

Reaction Pathways and Workflows
The following diagrams illustrate the key reaction mechanisms relevant to the kinetic studies of

1-chlorocyclohexene and a typical experimental workflow.
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Caption: E2 Elimination Pathway for 1-Chlorocyclohexene.
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Caption: Sₙ1 Solvolysis Pathway for 1-Chlorocyclohexene.
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Caption: Experimental Workflow for a Kinetic Study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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